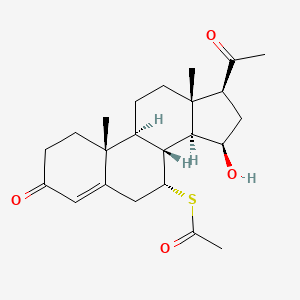
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate is a corticosteroid hormone.
科学的研究の応用
Identification in Ovarian Venous Blood
Research by Simmer, Hilliard, and Archibald (1963) identified compounds related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in the ovarian venous blood of rabbits. This highlights its role in reproductive biology and hormonal regulation (Simmer, Hilliard, & Archibald, 1963).
Enzymatic Conversion in Human Placenta
Edwards et al. (1976) studied the conversion of pregnenolone to progesterone in the human placenta, involving compounds similar to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate. This research provides insight into the biochemical pathways in human reproduction (Edwards, O'Conner, Bransome, & Braselton, 1976).
Receptor Binding Studies
Research by Pichon and Milgrom (1977) on progesterone-receptor complexes in human mammary carcinoma could be relevant to understanding the interaction of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with similar receptors (Pichon & Milgrom, 1977).
Microbial Hydroxylation of Pregnenolone Derivatives
Choudhary et al. (2005) explored the microbial hydroxylation of pregnenolone derivatives, which could be closely related to the hydroxylation processes of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Choudhary, Batool, Shah, Nawaz, & Atta-ur-rahman, 2005).
Interaction with Steroid Receptors
Kasid et al. (1978) investigated the interaction of progestins with steroid receptors in the human uterus, which is significant for understanding the potential interactions of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate with these receptors (Kasid, Buckshee, Hingorani, & Laumas, 1978).
Steroid Derivatives in Plant Kingdom
Tschesche and Führer (1979) conducted a study on steroid derivatives in the plant kingdom, which could shed light on the presence and function of similar compounds to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate in plants (Tschesche & Führer, 1979).
Metabolic Clearance Rates in Dogs
Runić et al. (1976) studied the metabolic clearance rates of progesterone and medroxyprogesterone acetate in dogs, which could be relevant for understanding the metabolism of similar compounds (Runić, Miljkovic̄, Bogumil, Nahrwold, & Bardin, 1976).
Synthesis of Hydroxylated Derivatives
Kraan et al. (1993) focused on the synthesis of hydroxylated derivatives of certain steroids, which might offer insights into the synthetic pathways of compounds like 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Kraan, van Wee, Wolthers, Molen, Nagel, Drayer, & Leusen, 1993).
Enzyme in Steroid Metabolism
Finsterbusch et al. (1999) isolated an enzyme from Digitalis lanata, involved in converting pregnenolone to progesterone, which may offer insights into the enzymatic processes related to 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).
Biotransformation of Steroids
Janeczko et al. (2009) studied the biotransformation of various steroid compounds using Chaetomium sp., which could be relevant for the biotransformation pathways of 15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate (Janeczko, Dmochowska‐Gladysz, Kostrzewa-Susłow, Białońska, & Ciunik, 2009).
特性
CAS番号 |
7255-85-8 |
|---|---|
製品名 |
15beta-Hydroxy-7alpha-mercapto-pregn-4-ene-3,20-dione 7-acetate |
分子式 |
C23H32O4S |
分子量 |
404.6 g/mol |
IUPAC名 |
S-[(7R,8R,9S,10R,13S,14S,15R,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] ethanethioate |
InChI |
InChI=1S/C23H32O4S/c1-12(24)17-11-18(27)21-20-16(6-8-23(17,21)4)22(3)7-5-15(26)9-14(22)10-19(20)28-13(2)25/h9,16-21,27H,5-8,10-11H2,1-4H3/t16-,17+,18+,19+,20-,21-,22-,23+/m0/s1 |
InChIキー |
YYFCRMZCEYYPDO-SSKFVTQDSA-N |
異性体SMILES |
CC(=O)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)SC(=O)C)C)O |
SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
正規SMILES |
CC(=O)C1CC(C2C1(CCC3C2C(CC4=CC(=O)CCC34C)SC(=O)C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




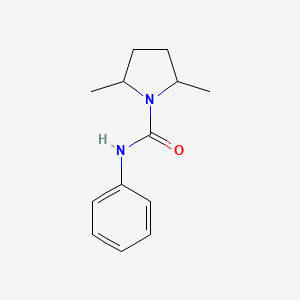
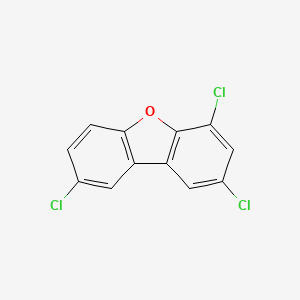
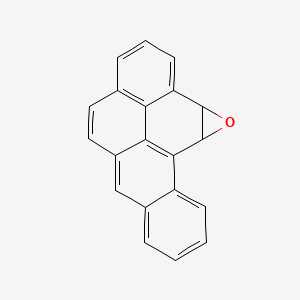
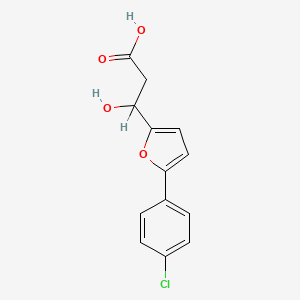

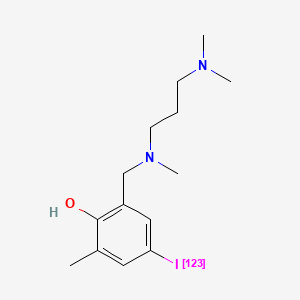
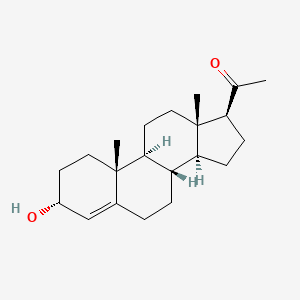
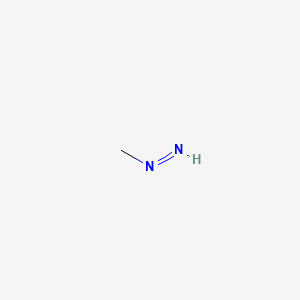
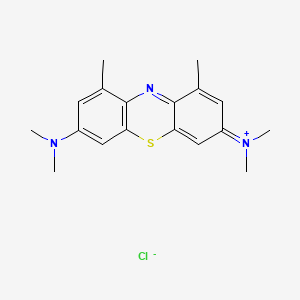
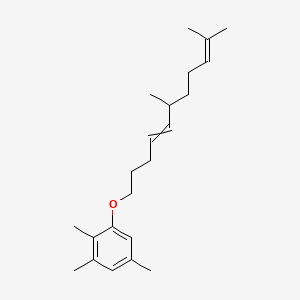
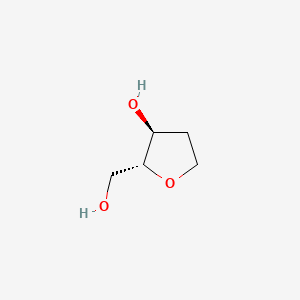
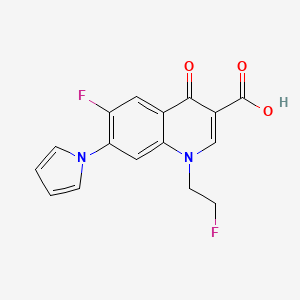
![4-[2-(Ethylamino)propyl]phenol](/img/structure/B1205669.png)